molecular formula C8H8N2O2 B13560721 (1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid

(1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid

Cat. No.: B13560721
M. Wt: 164.16 g/mol
InChI Key: OTZPGMGFSWZANJ-NKWVEPMBSA-N
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Description

(1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid is a chiral compound with a cyclopropane ring substituted with a pyrimidinyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyrimidine derivative followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the reaction of a pyrimidine derivative with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation or hydrolysis steps can then be used to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-1-6(7)5-2-9-4-10-3-5/h2-4,6-7H,1H2,(H,11,12)/t6-,7+/m0/s1

InChI Key

OTZPGMGFSWZANJ-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CN=CN=C2

Canonical SMILES

C1C(C1C(=O)O)C2=CN=CN=C2

Origin of Product

United States

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